molecular formula C10H15N3Si B8647820 N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine

N-methyl-5-(2-trimethylsilylethynyl)pyrimidin-2-amine

Cat. No. B8647820
M. Wt: 205.33 g/mol
InChI Key: OLBXBEFTFKNAKP-UHFFFAOYSA-N
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Patent
US07776869B2

Procedure details

A 100 mL round bottom flask was charged with palladium(bisbenzonitrile)dichloride (0.23 g, 0.61 mmol), trit-butylphosphonium tetrafluoroborate (0.35 g, 1.2 mmol) and copper (I) iodide (0.11 g, 0.61 mmol) under argon. 20 mL dioxane was added, followed by diisopropylethylamine (2.6 mL, 18 mmol), 5-bromo-N-methylpyrimidin-2-amine (2.3 g, 12 mmol), and trimethylsilyl acetylene (3.4 mL, 24 mmol). The reaction was allowed to stir overnight. The cloudy brown mixture was diluted with EtOAc and filtered through a pad of silica gel and concentrated in vacuo to give a brown solid. This was further purified by silica gel chromatography, eluting with 0-50% EtOAc/dichloromethane to give N-methyl-5-(2-(trimethylsilyl)ethynyl)pyrimidin-2-amine as a yellow solid. MS m/z=206 [M+H]+. Calc'd for C10H15N3Si: 205.
[Compound]
Name
palladium(bisbenzonitrile)dichloride
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
F[B-](F)(F)F.C([PH+](C(C)(C)C)C(C)(C)C)(C)(C)C.C(N(C(C)C)CC)(C)C.Br[C:29]1[CH:30]=[N:31][C:32]([NH:35][CH3:36])=[N:33][CH:34]=1.[CH3:37][Si:38]([C:41]#[CH:42])([CH3:40])[CH3:39]>CCOC(C)=O.[Cu]I.O1CCOCC1>[CH3:36][NH:35][C:32]1[N:31]=[CH:30][C:29]([C:42]#[C:41][Si:38]([CH3:40])([CH3:39])[CH3:37])=[CH:34][N:33]=1 |f:0.1|

Inputs

Step One
Name
palladium(bisbenzonitrile)dichloride
Quantity
0.23 g
Type
reactant
Smiles
Name
Quantity
0.35 g
Type
reactant
Smiles
F[B-](F)(F)F.C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Name
copper (I) iodide
Quantity
0.11 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)NC
Step Four
Name
Quantity
3.4 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
This was further purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-50% EtOAc/dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC1=NC=C(C=N1)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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